Regioisomeric Identity: Single-Nitrogen Substitution Pattern vs. N-Methyl-N'-cyclohexyl ethylenediamine (CAS 32776-19-5)
The target compound (CAS 14256-69-0) carries both cyclohexyl and methyl substituents on N1 (SMILES: CN(CCN)C1CCCCC1), creating a tertiary amine–primary amine diamine pair. The positional isomer N-Methyl-N'-cyclohexyl ethylenediamine (CAS 32776-19-5) distributes these substituents across N1 and N2 (SMILES: CNCCNC1CCCCC1), resulting in two secondary amines [1][2]. This regioisomeric distinction is confirmed by distinct InChIKeys (FNZNHTIBNDAHFH vs. IWUHWRSKHTWKHZ) [1][2].
| Evidence Dimension | Hydrogen Bond Donor Count (computed) |
|---|---|
| Target Compound Data | 1 HBD |
| Comparator Or Baseline | N-Methyl-N'-cyclohexyl ethylenediamine (CAS 32776-19-5): 2 HBD |
| Quantified Difference | 1 HBD fewer (50% reduction) |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem release 2019.06.18 |
Why This Matters
The reduction from two HBDs to one directly impacts metal coordination geometry, hydrogen-bonding capacity in biological targets, and solubility in protic solvents, making the compounds non-interchangeable in ligand design or medicinal chemistry SAR.
- [1] PubChem. N-(2-aminoethyl)-N-methylcyclohexanamine. PubChem CID 7138281. National Center for Biotechnology Information. Accessed 2026-04-26. View Source
- [2] PubChem. N1-Cyclohexyl-N2-methylethane-1,2-diamine. PubChem CID 7171926. National Center for Biotechnology Information. Accessed 2026-04-26. View Source
